[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
Description
Historical Context and Development of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, initially garnered limited attention due to challenges in synthetic reproducibility and stability. However, the mid-20th century marked a turning point, as researchers recognized its bioisosteric potential. The scaffold’s ability to mimic ester and amide functionalities while resisting hydrolysis made it attractive for drug design. Early breakthroughs included Oxolamine, a 1,2,4-oxadiazole-based cough suppressant commercialized in the 1960s, which validated the heterocycle’s pharmacological relevance. Over the past two decades, advances in synthetic methodologies—such as cyclization of amidoximes with acyl chlorides or esters—have enabled efficient production of diverse derivatives. These developments have positioned 1,2,4-oxadiazoles as versatile building blocks in antimicrobial, anticancer, and anti-inflammatory agents.
Significance of Thiophene-Substituted Heterocycles in Pharmaceutical Research
Thiophene, a sulfur-containing heterocycle, is widely employed as a bioisostere for benzene due to its improved solubility and metabolic stability. Its electron-rich π-system facilitates interactions with biological targets, while the sulfur atom enhances hydrophobic binding. Notable thiophene-containing drugs include the antiasthmatic Zileuton and the antipsychotic Olanzapine. In hybrid scaffolds like [3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine, thiophene’s electronic effects modulate the oxadiazole’s dipole moment, potentially enhancing receptor affinity. Comparative studies indicate that thiophene substitution can reduce hERG channel liability compared to phenyl analogs, addressing cardiotoxicity concerns.
Table 1: Therapeutic Applications of Thiophene-Containing Drugs
| Drug Name | Therapeutic Class | Key Structural Feature |
|---|---|---|
| Zileuton | Antiasthmatic | 2-Benzothiophene derivative |
| Olanzapine | Antipsychotic | Thiophene fused with diazepine |
| Tiotropium | Bronchodilator | Thiophene-based quaternary amine |
Evolution of this compound Research
The integration of thiophene into 1,2,4-oxadiazole frameworks emerged in the early 2000s, driven by efforts to optimize pharmacokinetic profiles. This compound represents a strategic hybridization, where the methanamine side chain introduces a protonatable nitrogen for salt formation and solubility enhancement. Synthetic routes typically involve:
- Condensation of thiophene-2-carbonitrile with hydroxylamine to form amidoxime intermediates.
- Cyclization with chloroacetyl chloride under basic conditions to construct the oxadiazole ring.
- Functionalization of the 5-position with methanamine via nucleophilic substitution.
Table 2: Key Synthetic Steps for this compound
| Step | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Amidoxime Formation | NH$$_2$$OH·HCl, EtOH | 78 |
| 2 | Heterocyclization | ClCH$$_2$$COCl, Py | 65 |
| 3 | Amine Functionalization | CH$$3$$NH$$2$$, DMF | 82 |
Current Position in Heterocyclic Medicinal Chemistry
This compound exemplifies modern strategies in scaffold hybridization. Its dual heterocyclic system combines the metabolic stability of 1,2,4-oxadiazoles with thiophene’s electronic versatility, making it a candidate for targeting enzymes like cyclooxygenase-2 (COX-2) and kinase inhibitors. Recent studies highlight its potential in antimicrobial applications, with MIC values of ≤2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). Additionally, the compound’s logP (~2.1) and polar surface area (65 Ų) align with Lipinski’s criteria, suggesting favorable oral bioavailability. Ongoing research explores its utility in neurodegenerative diseases, leveraging the methanamine moiety for blood-brain barrier penetration.
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 195.24 g/mol |
| logP | 2.1 |
| Polar Surface Area | 65 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Properties
IUPAC Name |
(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c8-4-6-9-7(10-11-6)5-2-1-3-12-5/h1-3H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTFAMQWTHIXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933699-02-6 | |
| Record name | [3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines or alcohols derived from the oxadiazole ring.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a series of substituted 1,2,4-oxadiazoles were synthesized and evaluated for their cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 19.9 μM to 35 μM . The mechanism of action is believed to involve the inhibition of tyrosine kinases, which are crucial for cancer cell proliferation and survival.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| IIb | HeLa | 19.9 |
| IIc | HeLa | 35 |
| IIe | HeLa | 25.1 |
This suggests that [3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine and its derivatives could serve as promising candidates for further development as anticancer agents.
Antimicrobial Properties
The oxadiazole scaffold has also been investigated for antimicrobial activities. Compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains and fungi. The presence of the thiophene group enhances the lipophilicity of these compounds, potentially improving their membrane permeability and bioactivity against microbial pathogens.
Anti-inflammatory Effects
Research indicates that some oxadiazole derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses . This makes them candidates for treating inflammatory diseases.
Neuroprotective Effects
Emerging studies suggest that oxadiazole derivatives may possess neuroprotective effects by preventing neuronal cell death through antioxidant mechanisms. This application is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. The synthesized compounds were docked into the active sites of epidermal growth factor receptor tyrosine kinase domain (PDB: 1M17), revealing potential interactions that could be exploited for therapeutic purposes . The study concluded that modifications at specific positions on the oxadiazole ring could enhance cytotoxicity and selectivity towards cancer cells.
Mechanism of Action
The mechanism of action of [3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
Key Observations :
Modifications to the Methanamine Group
Key Observations :
Functionalized Derivatives
- 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid: Replaces methanamine with a carboxylic acid group (C₉H₈N₂O₃S), enabling conjugation to biomolecules or metal coordination .
Biological Activity
[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine is a compound that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 183.21 g/mol. The structure features a thiophene ring attached to a 1,2,4-oxadiazole moiety, which is known to enhance biological activity due to its electron-withdrawing properties.
Antimicrobial Activity
Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of oxadiazoles can inhibit the growth of various bacteria and fungi. Specifically, this compound demonstrated activity against Gram-positive bacteria with inhibition zones ranging from 10 to 28 mm in diameter .
Anticancer Properties
Several studies have reported the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia) cells. The IC50 values for these compounds were reported in the micromolar range, indicating their effectiveness in inducing apoptosis in cancer cells through mechanisms such as p53 activation and caspase cleavage .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Oxadiazole derivatives have been found to inhibit key enzymes involved in cellular processes within pathogens and cancer cells. For instance, they may inhibit carbonic anhydrases (CAs), which are crucial for tumor progression .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells. This is evidenced by increased levels of apoptotic markers such as p53 and caspase activation .
- Interference with DNA Synthesis : Some oxadiazole derivatives disrupt DNA replication in cancer cells, leading to cell cycle arrest and subsequent cell death.
Case Studies
Q & A
What are the established synthetic routes for [3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine, and what factors critically influence reaction yields?
Basic
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting thiophene-2-carboxylic acid derivatives with appropriately functionalized precursors (e.g., amidoximes or nitriles) under acidic or thermal conditions. Polyphosphoric acid (PPA) is frequently used as a cyclizing agent due to its dual role as a solvent and catalyst . Critical parameters include:
- Reagent stoichiometry : Excess PPA improves cyclization efficiency but may increase side reactions.
- Temperature : Optimal ranges (80–120°C) balance reaction rate and decomposition risks.
- Purification : Column chromatography or recrystallization is essential to isolate the product from by-products like unreacted starting materials or dimeric species .
How can the cyclization step during synthesis be optimized to minimize by-product formation?
Advanced
By-product formation during oxadiazole ring closure often arises from incomplete cyclization or competing reactions. Strategies include:
- Solvent selection : High-boiling solvents (e.g., toluene or DMF) enable controlled heating and reduce charring.
- Catalyst modulation : Substituting PPA with milder acids (e.g., Eaton’s reagent) can improve selectivity .
- Microwave-assisted synthesis : This reduces reaction time and energy input, lowering the likelihood of thermal degradation .
- In situ monitoring : Techniques like TLC or HPLC help track reaction progress and terminate it before side reactions dominate .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers confirm its structure?
Basic
Essential techniques include:
- ¹H/¹³C NMR : The methanamine (-CH₂NH₂) group shows a triplet near δ 3.5–4.0 ppm (¹H) and a carbon signal at δ 40–45 ppm (¹³C). The thiophene protons appear as a multiplet at δ 6.8–7.5 ppm .
- IR spectroscopy : Stretching vibrations for C=N (oxadiazole) at 1600–1650 cm⁻¹ and NH₂ (amine) at 3300–3500 cm⁻¹ confirm functional groups .
- Mass spectrometry : A molecular ion peak matching the exact mass (e.g., m/z 207.06 for C₈H₇N₃OS) validates the molecular formula .
How should researchers address discrepancies in reported physical properties (e.g., melting points or solubility) for this compound?
Advanced
Discrepancies often stem from:
- Polymorphism : Different crystalline forms can alter melting points. X-ray diffraction (XRD) helps identify polymorphic variations .
- Purity : Impurities from synthesis (e.g., residual solvents) affect solubility. Repetitive recrystallization or HPLC purification ensures consistency .
- Measurement conditions : Solubility data vary with temperature and solvent polarity. Standardized protocols (e.g., USP guidelines) improve reproducibility .
What structural features of this compound are hypothesized to drive its bioactivity, and how can structural modifications enhance efficacy?
Advanced
Key features include:
- Oxadiazole core : Enhances metabolic stability and π-π stacking with biological targets .
- Thiophene moiety : Contributes to lipophilicity and potential kinase inhibition .
- Methanamine group : Facilitates hydrogen bonding with active-site residues .
Modifications to explore: - Substituent addition : Electron-withdrawing groups (e.g., -NO₂) on the thiophene ring may improve binding affinity.
- Bioisosteric replacement : Replacing oxadiazole with 1,2,4-triazole could alter pharmacokinetic profiles .
What experimental controls and validation methods are critical when assessing the compound’s biological activity?
Advanced
Robust assay design requires:
- Positive/Negative controls : Use known inhibitors/agonists (e.g., staurosporine for kinase assays) to validate assay conditions .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across ≥5 concentrations to confirm potency.
- Counter-screening : Test against unrelated targets to rule out nonspecific effects .
- Reproducibility : Triplicate runs with independent compound batches minimize batch-dependent variability.
How can computational modeling predict the interaction of this compound with enzymatic targets?
Advanced
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are used to:
- Identify binding pockets : Align the compound’s oxadiazole-thiophene scaffold with hydrophobic enzyme regions.
- Quantify binding energy : MM-PBSA/GBSA calculations estimate ΔG values for affinity predictions .
- Validate hypotheses : Compare simulation results with mutagenesis or crystallography data to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
